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molecular formula C12H17NO2 B8809048 tert-Butyl 2,6-dimethylisonicotinate

tert-Butyl 2,6-dimethylisonicotinate

Cat. No. B8809048
M. Wt: 207.27 g/mol
InChI Key: LTNFHIUZJAYQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2,6-dimethylisonicotinic acid tert.-butyl ester (2.37 g, 11.44 mmol) in 5 N HCl in isopropanol (40 mL) is stirred at 80° C. for 3 h. The solvent is evaporated and the crude product is purified by MPLC on silica gel (heptane:EA gradient) to give 2,6-dimethylisonicotinic acid hydrochloride as a beige resin; 1H NMR (CD3OD): δ 8.16 (s, 2H), 2.84 (s, 6H).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([CH3:14])[CH:8]=1)(C)(C)C.[ClH:16]>C(O)(C)C>[ClH:16].[CH3:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([CH3:14])[N:10]=1)[C:6]([OH:15])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by MPLC on silica gel (heptane:EA gradient)

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=C(C(=O)O)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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